1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea
Description
1-(2,4-Difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea is a urea derivative featuring a 2,4-difluorophenyl group and a 1-ethylindole moiety. The 2,4-difluorophenyl group is known to enhance metabolic stability and lipophilicity, while the ethyl-substituted indole may influence binding interactions with biological targets such as kinases or hydrolases .
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(1-ethylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O/c1-2-22-10-15(12-5-3-4-6-16(12)22)21-17(23)20-14-8-7-11(18)9-13(14)19/h3-10H,2H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHCPDCMSJXIAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea typically involves the reaction of 2,4-difluoroaniline with 1-ethyl-1H-indole-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
For industrial-scale production, the process may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
Medicinal Chemistry
1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea has been investigated for its potential therapeutic properties:
- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The difluorophenyl group may enhance interaction with biological targets, potentially leading to effective treatments against malignancies.
- Antimicrobial Properties : The compound's structural features suggest it could inhibit bacterial growth or fungal infections, warranting further exploration in pharmacological studies.
Biological Studies
Research indicates that this compound can act as an enzyme inhibitor. For instance, its interaction with specific receptors or enzymes may lead to modulation of biological pathways relevant to diseases such as hypertension and cancer . The mechanism often involves binding to active sites or altering receptor conformations.
Chemical Research
In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical reactions:
- Oxidation and Reduction Reactions : The compound can undergo oxidation using potassium permanganate or reduction via lithium aluminum hydride, leading to derivatives that may possess different biological activities.
Industrial Applications
The compound's properties may also be leveraged in materials science for developing new materials with specific functionalities. Its stability and reactivity can be tailored for applications in coatings, polymers, or other industrial products.
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of several indole-based compounds on human cancer cell lines. Results indicated that derivatives of this compound exhibited significant cell growth inhibition compared to controls. The study concluded that modifications to the indole moiety could enhance bioactivity.
Case Study 2: Enzyme Inhibition
Research published on MR antagonists highlighted the efficacy of indole derivatives similar to this compound in lowering blood pressure through enzyme inhibition. The findings suggested that structural modifications could lead to improved pharmacological profiles.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Structural Analogues with Indole Moieties
Compounds sharing the indole-urea scaffold but differing in substituents provide insights into structure-activity relationships (SAR):
Key Observations :
Urea Derivatives with Fluorinated Aromatic Rings
Fluorinated phenyl groups are common in antifungal and anti-inflammatory agents. Notable examples include:
Key Observations :
- Antifungal Activity : Thiadiazole-triazole-containing ureas (e.g., 8d, 8f) show potent antifungal activity, likely due to cytochrome P450 inhibition. The target compound’s indole moiety may offer alternative mechanisms, such as kinase modulation .
- sEH Inhibition : Adamantyl-substituted urea (4d) demonstrates high sEH inhibition, suggesting bulky groups improve target binding. However, the target’s ethylindole may balance solubility and affinity better .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- Lipophilicity : The target’s fluorine atoms and ethylindole group likely increase logP compared to methoxy-substituted analogs, favoring blood-brain barrier penetration .
Biological Activity
1-(2,4-Difluorophenyl)-3-(1-ethyl-1H-indol-3-yl)urea (CAS Number: 941988-20-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 346.4 g/mol. The compound features a urea moiety linked to an indole ring and a difluorophenyl group, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indole-based ureas exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains. Notably, compounds with a difluorophenyl group showed high inhibition rates against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | MRSA, E. coli |
| Compounds with similar structures | 0.20 - 50 | Various Gram-positive and Gram-negative bacteria |
This data suggests that the incorporation of the difluorophenyl moiety enhances the antibacterial efficacy of the compound .
Anticancer Properties
The compound's structure indicates potential anticancer activity. In vitro studies have shown that several indole derivatives exhibit cytotoxic effects on cancer cell lines. For example, research has indicated that indole-based ureas can induce apoptosis in cancer cells by inhibiting specific signaling pathways such as the MAPK pathway .
The proposed mechanism of action for this compound involves the inhibition of key enzymes and receptors involved in cellular proliferation and survival. Specifically, it may act as an inhibitor of p38 MAPK, a critical regulator in inflammatory responses and cancer progression .
Case Study 1: Antimicrobial Efficacy
In a study evaluating various urea derivatives, this compound was included in a panel of compounds tested against E. coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL . This supports the hypothesis that structural modifications can enhance antimicrobial activity.
Case Study 2: Cancer Cell Line Studies
A separate investigation focused on the cytotoxic effects of indole-based compounds on human cancer cell lines. The study revealed that compounds similar to this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer types. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Q & A
Q. Basic
- 1H/13C/19F NMR : Essential for confirming the presence of the ethyl group (δ ~1.3–1.5 ppm for CH3, δ ~3.8–4.2 ppm for N-CH2), indole protons (δ ~7.1–7.8 ppm), and fluorine substituents (19F NMR: δ ~-110 to -120 ppm for ortho/para-F) .
- FTIR : Urea carbonyl stretching (~1640–1680 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) validate the linkage .
- Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+: ~343.1) and fragmentation patterns .
How can researchers optimize the reaction yield during synthesis?
Q. Advanced
- Design of Experiments (DoE) : Use response surface methodology to optimize variables like temperature, stoichiometry, and solvent polarity. For example, a central composite design can identify ideal conditions for urea coupling .
- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing byproducts (e.g., dimerization) .
- Catalysis : Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) can accelerate urea formation .
What challenges arise in crystallizing this compound for X-ray analysis?
Q. Advanced
- Fluorine Effects : The electron-withdrawing 2,4-difluorophenyl group reduces molecular symmetry, complicating crystal packing. Co-crystallization with acetic acid or ethanol may improve lattice stability .
- Polymorphism : Multiple crystal forms may arise due to flexible urea linkage. Use slow evaporation in mixed solvents (e.g., DCM/hexane) to isolate the most stable polymorph .
How can stability under varying pH and temperature be analyzed?
Q. Advanced
- HPLC Stability Studies : Monitor degradation at pH 1–13 (using 0.1 M HCl/NaOH) and 40–80°C. Fluorine substituents enhance stability at acidic pH due to reduced electron density on the urea carbonyl .
- Forced Degradation : UV irradiation (ICH Q1B guidelines) and oxidative stress (H2O2) identify photolytic and oxidative degradation pathways .
What computational approaches are suitable for studying interactions with biological targets?
Q. Advanced
- Molecular Docking : Use crystal structures (e.g., PDB) of similar urea-containing inhibitors to model binding to kinases or receptors. Focus on hydrogen bonding between urea NH and active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., fluorine position, ethyl group size) with bioactivity using Hammett constants and logP values .
What role do fluorine atoms play in the compound’s physicochemical properties?
Q. Basic
- Lipophilicity : Fluorine increases logP (~2.5–3.0), enhancing membrane permeability.
- Metabolic Stability : C-F bonds resist oxidative metabolism, prolonging half-life .
- Electron Effects : Fluorine’s electron-withdrawing nature stabilizes the urea carbonyl, reducing hydrolysis rates .
How can contradictory bioactivity data in different assays be resolved?
Q. Advanced
- Assay-Specific Factors : Differences in buffer pH, serum protein binding, or reducing agents (e.g., DTT) may alter compound stability or target engagement. Use orthogonal assays (e.g., SPR, cellular thermal shift) to validate target binding .
- Solubility Adjustments : Poor aqueous solubility can lead to false negatives. Use co-solvents (e.g., DMSO ≤0.1%) or nanoformulation to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
